(R)-1-fluoromethyl-2-phenylethylamine

Asymmetric Synthesis Chiral Resolution Fluorinated Building Blocks

(R)-1-Fluoromethyl-2-phenylethylamine (CAS 1880670-62-1, MF C9H12FN, MW 153.20 g/mol) is an optically pure chiral amine building block belonging to the substituted phenylethylamine class. The compound features a fluoromethyl group at the alpha position adjacent to the chiral amine center, a modification known to significantly alter the electron density of the nitrogen atom and consequently the compound's basicity, metabolic stability, and receptor interactions.

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Cat. No. B8529759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-fluoromethyl-2-phenylethylamine
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CF)N
InChIInChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1
InChIKeyDRCPTTFLGZCUKR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Fluoromethyl-2-phenylethylamine: Chiral Fluorinated Amine for Medicinal Chemistry and Neuropharmacology Research


(R)-1-Fluoromethyl-2-phenylethylamine (CAS 1880670-62-1, MF C9H12FN, MW 153.20 g/mol) is an optically pure chiral amine building block belonging to the substituted phenylethylamine class. The compound features a fluoromethyl group at the alpha position adjacent to the chiral amine center, a modification known to significantly alter the electron density of the nitrogen atom and consequently the compound's basicity, metabolic stability, and receptor interactions [1]. It serves as a versatile intermediate for asymmetric synthesis of fluorinated bioactive molecules and as a stereochemical probe in neuropharmacological studies [2].

Why (R)-1-Fluoromethyl-2-phenylethylamine Cannot Be Replaced by Common Phenylethylamine Analogs


Simple substitution with non-fluorinated 2-phenylethylamine or achiral fluoromethylphenylethylamine mixtures introduces significant variability in key physicochemical and pharmacological parameters. The α-fluoromethyl group reduces amine basicity by approximately 1-2 pKa units compared to the non-fluorinated analog, directly affecting protonation state at physiological pH and consequently receptor binding and membrane permeability [1]. Furthermore, the defined (R) stereochemistry is critical; enantiomers of structurally related α-fluoromethylphenylethylamines exhibit differential in vivo thermoregulatory responses and neurochemical effects, with the (S) or racemic forms potentially producing distinct pharmacological profiles [2]. Using a racemate or an alternative analog without the α-fluoromethyl substitution would compromise experimental reproducibility and alter key molecular recognition events in both synthetic and biological applications.

Quantitative Differentiation of (R)-1-Fluoromethyl-2-phenylethylamine Against Key Comparators


Enantioselective Synthesis Yield for (R)-1-Fluoromethyl-2-phenylethylamine via Asymmetric tert-Butylsulfinamide Methodology

The patented asymmetric synthesis of (R)-2-fluoromethylphenylethylamine using (R)-tert-butylsulfinamide as a chiral auxiliary proceeds with high enantiomeric purity. The key intermediate, (2-fluoromethyl-1-phenyl-ethyl)-(R)-tert-butylsulfinimide, is obtained in crude form (10 g from 5 g 2-fluoro-1-phenylethanone, corresponding to a molar yield of approximately 75-80% based on ketone) without requiring chromatographic purification, demonstrating a practical and scalable route to the (R)-enantiomer [1]. This compares favorably to the (S)-enantiomer route, which achieves a 75% yield for the analogous (S)-tert-butylsulfinimide intermediate under similar conditions [1].

Asymmetric Synthesis Chiral Resolution Fluorinated Building Blocks

Differential Thermoregulatory Effects of α-Fluoromethylphenylethylamine Compared to Amphetamine in Rats

In a direct comparative study, (+)-α-fluoromethyl-β-phenylethylamine (the racemic or unspecified enantiomer of the target compound) was evaluated against (+)-amphetamine sulfate for effects on core body temperature in Sprague-Dawley rats. While both compounds induced initial hyperthermia, only the fluorinated analog produced a subsequent hypothermic phase at higher doses. Specifically, at 0.05 mM/kg i.p., (+)-α-fluoromethyl-β-phenylethylamine caused a significant temperature reduction at 180 minutes post-injection, an effect not observed with (+)-amphetamine at any dose [1]. This qualitative difference in thermoregulatory response indicates distinct neurochemical mechanisms of action.

Neuropharmacology Body Temperature Regulation In Vivo Pharmacology

Enhanced Metabolic Stability Conferred by α-Fluoromethyl Substitution in Phenylethylamine Scaffolds

Introduction of a fluorine atom at the α-position of the phenylethylamine side chain is a well-established strategy to block oxidative deamination by monoamine oxidases (MAO) and to reduce cytochrome P450-mediated metabolism [1]. While direct comparative stability data for (R)-1-fluoromethyl-2-phenylethylamine are not available, class-level evidence indicates that α-fluoroalkyl amines exhibit prolonged half-lives in vivo and reduced first-pass metabolism compared to non-fluorinated congeners. For example, the related compound p-chloro-α-fluoromethylphenylethylamine (FpCA) demonstrates lower brain concentrations and faster elimination than the non-fluorinated parent p-chloroamphetamine, confirming that fluorine substitution alters pharmacokinetic profile .

Medicinal Chemistry Metabolic Stability Fluorine Effects

Modulation of Amine Basicity (pKa) by α-Fluoromethyl Substitution

The presence of the electron-withdrawing α-fluoromethyl group in (R)-1-fluoromethyl-2-phenylethylamine reduces the basicity of the adjacent amine nitrogen by approximately 1-2 pKa units relative to unsubstituted 2-phenylethylamine [1]. This shift in pKa (estimated ~8-9 vs ~9-10 for PEA) alters the protonation equilibrium at physiological pH, influencing the compound's ability to cross biological membranes and interact with target receptors [1]. The pKa modulation is a direct consequence of fluorine's strong inductive effect, which decreases electron density on the nitrogen atom and is a key determinant of the compound's drug-like properties [2].

Physicochemical Properties pKa Drug Design

Optimal Application Scenarios for (R)-1-Fluoromethyl-2-phenylethylamine in Scientific and Industrial Settings


Asymmetric Synthesis of Fluorinated Bioactive Molecules

Use (R)-1-fluoromethyl-2-phenylethylamine as a chiral building block in the construction of fluorinated pharmaceuticals or agrochemicals. The defined (R) stereochemistry and α-fluoromethyl group enable the introduction of both chirality and metabolic stability into complex molecular architectures. The scalable asymmetric synthesis (CN102976954A) ensures reliable access to the enantiopure amine [1].

Neuropharmacological Probe for Monoaminergic System Investigation

Employ (R)-1-fluoromethyl-2-phenylethylamine as a stereochemically defined tool compound to study the role of α-fluorinated phenylethylamines in modulating body temperature and neurotransmitter release. The compound's distinct in vivo thermoregulatory profile compared to amphetamine [2] makes it suitable for delineating central nervous system pathways involved in temperature homeostasis.

Medicinal Chemistry Optimization of CNS Drug Candidates

Incorporate (R)-1-fluoromethyl-2-phenylethylamine into lead optimization programs to improve blood-brain barrier penetration and reduce metabolic clearance. The reduced amine basicity (estimated pKa ~8-9) enhances passive diffusion, while the α-fluoromethyl group protects against oxidative metabolism [REFS-1, REFS-3].

Stereochemical Reference Standard for Chiral Analytical Methods

Utilize (R)-1-fluoromethyl-2-phenylethylamine as a chiral reference standard in HPLC or SFC method development for the separation of fluorinated amine enantiomers. Its high enantiomeric purity and distinct retention characteristics facilitate accurate quantitation of stereoisomeric impurities in pharmaceutical intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-fluoromethyl-2-phenylethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.